Pyridine-1-oxide-4-azo-p-dimethylaniline
Description
Structure
3D Structure
Properties
CAS No. |
13520-96-2 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C13H14N4O/c1-16(2)13-5-3-11(4-6-13)14-15-12-7-9-17(18)10-8-12/h3-10H,1-2H3 |
InChI Key |
PPJQKXXNTUKVRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanism Elucidation of Pyridine 1 Oxide 4 Azo P Dimethylaniline
Classical Diazotization and Azo Coupling Reaction Pathways
The traditional and most common method for synthesizing Pyridine-1-oxide-4-azo-p-dimethylaniline involves a two-step process: diazotization followed by an azo coupling reaction. This pathway is a cornerstone of azo dye chemistry and has been adapted for the synthesis of this specific N-oxide compound.
The reaction typically begins with the diazotization of an aromatic amine precursor. In this case, 4-aminopyridine-1-oxide is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is immediately used in the subsequent step.
The second step is the azo coupling reaction, where the freshly prepared diazonium salt is reacted with a coupling agent, which in this case is N,N-dimethylaniline. The N,N-dimethylaniline acts as a nucleophile, attacking the diazonium salt to form the stable azo compound, this compound. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the electrophilic aromatic substitution on the electron-rich N,N-dimethylaniline ring.
A study outlines a general procedure for the preparation of pyridine (B92270) azo compounds which can be adapted for this synthesis. acs.org Another source describes the diazotization of various aniline (B41778) derivatives and their subsequent coupling reactions, providing a basis for understanding the fundamental principles of this synthetic route. icrc.ac.ir
Precursor Synthesis and Derivatization Strategies
Derivatization strategies can be employed to create a library of related compounds. For instance, by using substituted N,N-dimethylanilines or different aminopyridine-N-oxides, a range of analogues with varied electronic and steric properties can be synthesized. These derivatives are valuable for structure-activity relationship studies in various applications. The synthesis of substituted pyridines from pyridine N-oxides is a well-established field, offering numerous possibilities for creating diverse molecular structures. semanticscholar.org
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include temperature, pH, solvent, and the stoichiometry of the reactants.
For the diazotization step, maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The pH of the reaction medium during the azo coupling step also plays a significant role. A slightly acidic environment is generally preferred to ensure the diazonium salt remains in its active form while still allowing for the efficient nucleophilic attack by the N,N-dimethylaniline.
Research into reaction optimization for similar C-H functionalization of pyridine N-oxides has shown that factors like the choice of acid and the equivalents of reagents can significantly impact conversion rates and yields. researchgate.net While not directly about azo coupling, these studies highlight the importance of systematic optimization.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 0-5 °C (Diazotization) | Prevents decomposition of the unstable diazonium salt. |
| Room Temperature (Azo Coupling) | Allows for a controlled reaction rate. | |
| pH | 1-2 (Diazotization) | Ensures the formation of nitrous acid. |
| 4-7 (Azo Coupling) | Balances diazonium salt stability and coupling agent reactivity. | |
| Solvent | Aqueous media, organic co-solvents | Solubilizes reactants and facilitates the reaction. |
| Stoichiometry | Near equimolar amounts of reactants | Ensures complete reaction and minimizes side products. |
Advanced and Novel Synthetic Routes for this compound and its Derivatives
Beyond the classical methods, modern organic synthesis offers more advanced and efficient routes to this compound and its derivatives. These methods often focus on improving reaction efficiency, reducing waste, and providing access to a wider range of molecular structures.
One-Pot Synthesis Approaches
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. While direct azo compound synthesis via metal catalysis is less common than traditional methods, related reactions offer potential avenues. For instance, palladium-catalyzed direct arylation reactions have been described for a broad range of azine and azole N-oxides. researchgate.net This suggests the possibility of developing a metal-catalyzed approach to couple a suitably functionalized pyridine N-oxide with a dimethylaniline derivative. Copper-catalyzed oxidative coupling of anilines to form azo compounds has also been reported, providing another potential, albeit less direct, route. nih.gov These methods could offer alternative pathways with different substrate scopes and functional group tolerances compared to the classical diazotization-coupling sequence.
Mechanistic Investigations of Azopyridine N-Oxide Formation
The formation of the azo linkage in this context follows a well-established electrophilic aromatic substitution mechanism. The diazonium ion, generated from 4-aminopyridine-1-oxide, acts as the electrophile. The N,N-dimethylaniline, with its electron-donating dimethylamino group, is a highly activated aromatic ring and serves as the nucleophile.
The reaction proceeds through the attack of the para-position of the N,N-dimethylaniline on the terminal nitrogen of the diazonium group. This attack is favored at the para position due to steric hindrance at the ortho positions and the strong activating effect of the dimethylamino group directing to the para position. The initial attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. The final step involves the loss of a proton from the para-position, restoring the aromaticity of the ring and forming the stable azo linkage.
Electrophilic Aromatic Substitution Mechanisms in Coupling Reactions
The synthesis begins with the diazotization of 4-aminopyridine-1-oxide. This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). The resulting pyridine-4-diazonium-1-oxide ion is the active electrophile in the subsequent coupling step.
The pyridine-1-oxide ring, even with the diazonium group, influences the reactivity and orientation of the incoming nucleophile. The N-oxide group is crucial as it activates the pyridine ring towards electrophilic substitution, particularly at the 4-position (para to the nitrogen atom). This is due to the resonance effect, where the oxygen atom can donate electron density to the ring, stabilizing the intermediate carbocation formed during the substitution.
The coupling reaction proceeds when the pyridine-4-diazonium-1-oxide ion reacts with N,N-dimethylaniline. N,N-dimethylaniline is a highly activated aromatic compound due to the strong electron-donating nature of the dimethylamino group. This group directs the incoming electrophile to the para position. The mechanism of the electrophilic aromatic substitution is as follows:
Attack of the nucleophile: The electron-rich N,N-dimethylaniline attacks the terminal nitrogen of the diazonium ion. This is the rate-determining step of the reaction.
Formation of the sigma complex (arenium ion): This attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The positive charge is delocalized over the benzene (B151609) ring of the N,N-dimethylaniline moiety.
Deprotonation: A weak base, such as water or the chloride ion from the diazonium salt preparation, removes a proton from the carbon atom that formed the new C-N bond. This step restores the aromaticity of the benzene ring, leading to the final product, this compound.
Role of Intermediates in Reaction Progression
The progression of the synthesis of this compound is critically dependent on the formation and reactivity of several key intermediates. Understanding these intermediates is essential for elucidating the reaction mechanism.
The first crucial intermediate is the pyridine-4-diazonium-1-oxide ion . This species is generated in the initial diazotization step. Diazonium ions are generally unstable and are prepared in situ at low temperatures to prevent their decomposition. The diazonium group (-N₂⁺) is a weak electrophile, and its reactivity is sufficient to attack highly activated aromatic rings like N,N-dimethylaniline. The stability of the diazonium ion is a key factor in the success of the coupling reaction.
The second, and most critical, intermediate is the sigma complex (or arenium ion) formed during the electrophilic attack of the diazonium ion on the N,N-dimethylaniline ring. This intermediate is a resonance-stabilized carbocation. The stability of this sigma complex directly influences the activation energy of the reaction and, consequently, the reaction rate.
The resonance structures of the sigma complex show that the positive charge is delocalized across the ortho and para positions of the N,N-dimethylaniline ring relative to the point of attack. The electron-donating dimethylamino group plays a vital role in stabilizing this intermediate by delocalizing the positive charge through its lone pair of electrons.
The following table summarizes the key intermediates and their roles in the reaction:
| Intermediate | Structure | Role in the Reaction |
| Pyridine-4-diazonium-1-oxide ion | (Schematic) | The electrophile that attacks the N,N-dimethylaniline ring. |
| Sigma Complex (Arenium Ion) | (Schematic) | A resonance-stabilized carbocation formed during the nucleophilic attack. Its stability determines the reaction rate. |
Advanced Spectroscopic and Structural Characterization of Pyridine 1 Oxide 4 Azo P Dimethylaniline
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
The pyridine-1-oxide moiety presents several characteristic vibrations. The most significant is the N-O stretching vibration (νN-O), which is a strong band typically observed in the IR spectrum between 1200 and 1300 cm⁻¹. This band is a definitive indicator of the N-oxide functional group. Other vibrations associated with the pyridine (B92270) ring, such as C-H stretching (νC-H) above 3000 cm⁻¹, and ring stretching modes (νC=C, νC=N) in the 1400-1600 cm⁻¹ region, are also expected. nist.gov
The central azo group (-N=N-) is characterized by its stretching vibration (νN=N). In symmetric trans-azo compounds, this vibration is often weak or inactive in the IR spectrum but gives rise to a strong band in the Raman spectrum, typically in the range of 1400-1450 cm⁻¹. For asymmetrically substituted azo compounds like the title molecule, the N=N stretch may show weak to medium intensity in the IR spectrum as well. Resonance Raman spectroscopy studies on similar aromatic azo compounds have confirmed these assignments. researchgate.net
The p-dimethylaniline fragment contributes its own set of characteristic bands. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic ring stretching modes around 1600 cm⁻¹ and 1500 cm⁻¹, and the C-N stretching of the dimethylamino group, typically found in the 1350-1250 cm⁻¹ region. chemicalbook.com The C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ range would be indicative of the 1,4-disubstitution pattern on the benzene (B151609) ring.
Table 1: Predicted Key Vibrational Frequencies for Pyridine-1-oxide-4-azo-p-dimethylaniline
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching (νC-H) | 3100-3000 | Medium-Weak | Medium |
| N-O (Pyridine-N-Oxide) | Stretching (νN-O) | 1300-1200 | Strong | Medium |
| Aromatic Rings | C=C/C=N Stretching | 1610-1450 | Medium-Strong | Medium-Strong |
| Azo Bridge | N=N Stretching (νN=N) | 1450-1400 | Weak-Medium | Strong |
| C-N (Dimethylaniline) | Stretching (νC-N) | 1350-1250 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the proton and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
The ¹H NMR spectrum maps the chemical environment of all protons in the molecule. For this compound, distinct signals are expected for the protons on the pyridine-1-oxide ring, the dimethylaniline ring, and the methyl groups.
The pyridine-1-oxide ring features two sets of chemically non-equivalent aromatic protons. The protons ortho to the N-oxide group (H-2 and H-6) are expected to be shifted significantly downfield compared to pyridine itself, typically appearing in the δ 8.1-8.4 ppm range as a doublet. rsc.orgchemicalbook.com This is due to the electron-withdrawing nature of the N-oxide group. The protons meta to the N-oxide (H-3 and H-5), adjacent to the azo linkage, would also form a doublet, appearing further upfield, likely in the δ 7.6-7.9 ppm range.
The p-dimethylaniline ring also shows a characteristic AA'BB' splitting pattern for its aromatic protons. The protons ortho to the electron-donating dimethylamino group (H-2' and H-6') are expected to be shielded and appear as a doublet around δ 6.7-6.9 ppm. chemicalbook.com The protons meta to the dimethylamino group (H-3' and H-5'), which are ortho to the electron-withdrawing azo group, will be deshielded and resonate further downfield as a doublet, typically in the δ 7.8-8.0 ppm range.
The N,N-dimethyl group will give rise to a sharp singlet, integrating to six protons, in the upfield region of the spectrum, typically around δ 3.0-3.1 ppm. spectrabase.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| H-2, H-6 (Pyridine-1-oxide) | Doublet | 8.1 - 8.4 |
| H-3, H-5 (Pyridine-1-oxide) | Doublet | 7.6 - 7.9 |
| H-2', H-6' (Dimethylaniline) | Doublet | 6.7 - 6.9 |
| H-3', H-5' (Dimethylaniline) | Doublet | 7.8 - 8.0 |
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Eight distinct signals are anticipated for the eight unique carbon environments in this compound.
In the pyridine-1-oxide ring , the carbon directly attached to the N-oxide group (C-4, attached to the azo bridge) is expected to be significantly deshielded. The C-2 and C-6 carbons are also deshielded due to the N-oxide, with predicted shifts around δ 138-140 ppm. rsc.orgchemicalbook.com The C-3 and C-5 carbons would appear at a higher field, around δ 125-127 ppm.
For the p-dimethylaniline ring , the carbon atom attached to the dimethylamino group (C-1') is expected around δ 152-154 ppm. The carbon attached to the azo group (C-4') would be found around δ 145-147 ppm. The C-2' and C-6' carbons are predicted to be in the δ 111-113 ppm range, while the C-3' and C-5' carbons would be further downfield at δ 124-126 ppm. chemicalbook.com
The two equivalent methyl carbons of the N,N-dimethyl group will produce a single signal in the upfield region, typically around δ 40-41 ppm. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Pyridine-1-oxide) | 148 - 152 |
| C-2, C-6 (Pyridine-1-oxide) | 138 - 140 |
| C-3, C-5 (Pyridine-1-oxide) | 125 - 127 |
| C-1' (Dimethylaniline) | 152 - 154 |
| C-4' (Dimethylaniline) | 145 - 147 |
| C-3', C-5' (Dimethylaniline) | 124 - 126 |
| C-2', C-6' (Dimethylaniline) | 111 - 113 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the adjacent protons on the pyridine-1-oxide ring (H-2 with H-3, and H-6 with H-5) and on the dimethylaniline ring (H-2' with H-3', and H-6' with H-5'), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations would include the H-3/H-5 protons of the pyridine ring to the C-4 carbon, and the H-3'/H-5' protons of the dimethylaniline ring to the C-4' carbon, confirming the attachment points of the azo bridge. Correlations from the methyl protons to the C-1' carbon would confirm the position of the dimethylamino group.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₁₃H₁₄N₄O), the expected exact mass is approximately 242.1168 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 242. A characteristic and often prominent fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom, which would result in a significant peak at m/z 226 ([M-16]⁺˙). nih.gov Another common fragmentation for N-oxides can be the loss of an OH radical, leading to a peak at m/z 225 ([M-17]⁺).
Further fragmentation could involve the cleavage of the azo bridge or fragmentation of the dimethylaniline side chain. For instance, the loss of a methyl radical (•CH₃) from the molecular ion or the [M-16]⁺˙ ion would lead to peaks at m/z 227 and m/z 211, respectively. Cleavage at the C-N bond of the azo group could lead to fragments corresponding to the pyridine-1-oxide radical cation (m/z 109) and the dimethylaniline radical cation (m/z 120).
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Identity |
|---|---|
| 242 | [M]⁺˙ (Molecular Ion) |
| 227 | [M - CH₃]⁺ |
| 226 | [M - O]⁺˙ |
| 225 | [M - OH]⁺ |
| 120 | [C₈H₁₀N]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
While a crystal structure for this compound itself is not available, the structure of a very similar compound, 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, has been reported. nih.govdoaj.org This structure provides valuable insights into the likely solid-state conformation and intermolecular interactions of the target molecule.
Based on this related structure, the molecule is expected to be nearly planar. The dihedral angle between the pyridine and benzene rings is likely to be small, facilitating π-system conjugation across the azo bridge. The azo bond (-N=N-) would almost certainly adopt a more stable trans configuration.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyridine-1-oxide |
| p-Dimethylaniline |
| 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide |
Analysis of Azo Group (–N=N–) Conformation (Cis/Trans Isomerism)
The azo group (–N=N–) is the central chromophore in this compound and its conformation dictates many of the compound's properties, particularly its photochemical behavior. Like other azobenzene (B91143) derivatives, this molecule can exist as two distinct geometric isomers: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer.
The trans isomer is characterized by an arrangement where the pyridine-1-oxide and dimethylaniline rings are on opposite sides of the azo bond, resulting in a more linear and planar molecular structure. In contrast, the cis isomer has these rings on the same side, leading to a bent, less planar structure. The conversion between these two forms, known as isomerization, can be triggered by light (photoisomerization) or heat (thermal isomerization).
Upon photoexcitation, typically into its S2 or higher energy states, the trans isomer can undergo rapid relaxation to the S1 excited state. nih.gov From this state, relaxation to the ground state (S0) occurs via a dihedral rotation around the N=N bond, leading to the formation of a population of the cis isomer. nih.gov For unprotonated pyridine-based azo dyes, a significant population of the cis isomer can be formed through continued illumination. nih.gov The quantum yields for photoisomerization in related compounds have been reported to be in the range of 0.2–0.5. nih.gov
The reverse process, the thermal reversion from the metastable cis isomer back to the stable trans form, occurs on the ground state potential energy surface. rsc.org This relaxation can proceed through different mechanisms, including a torsional rotation around the azo bond or an in-plane inversion involving the C-N=N bond angle, depending on the specific substituents on the aromatic rings. nih.gov
The stability and energy difference between the isomers are critical parameters. For analogous symmetrical azopyridines, the heat of isomerization (ΔEiso) has been measured, providing insight into the relative energies of the two states. researchgate.netnsf.gov While specific data for this compound is not available, these values for related compounds illustrate the energy landscape of the isomerization process.
Table 1: Isomerization Energies (ΔEiso) for Symmetrical Azopyridines
| Compound | ΔEiso (kJ mol⁻¹) |
|---|---|
| 2,2′-Azopyridine | 25.2 ± 0.6 |
| 3,3′-Azopyridine | 42.6 ± 0.6 |
| 4,4′-Azopyridine | 35.0 ± 1.8 |
| Azobenzene | 47.0 ± 1.3 |
Source: Adapted from calorimetric studies. researchgate.netnsf.gov
The presence of the N-oxide group and the dimethylamino group on the pyridine and phenyl rings, respectively, influences the electronic properties of the azo bond and, consequently, the energies of the cis and trans states and the barriers for their interconversion.
Intermolecular Interactions and Supramolecular Assembly
The molecular structure of this compound, featuring a polar N-oxide group, a basic pyridine nitrogen, and aromatic rings, facilitates a variety of non-covalent intermolecular interactions. These interactions govern the molecule's packing in the solid state and its ability to form larger, ordered structures known as supramolecular assemblies.
The pyridine N-oxide group is a key functional moiety for forming intermolecular connections. The oxygen atom is a strong hydrogen bond acceptor, and the N-O group as a whole can participate in coordination with metal ions. researchgate.net Studies on pyridine N-oxide complexes with silver(I) have shown that the N-O functionality plays a crucial role in the formation of metallogels, demonstrating its capacity to drive supramolecular assembly. researchgate.net
In the crystal structure of the closely related compound N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, which lacks the N-oxide group, the molecules adopt a trans configuration around the azo bond. researchgate.net The crystal packing is stabilized by weak intermolecular C—H⋯N hydrogen bonds, where a hydrogen atom from a phenyl ring interacts with an azo nitrogen atom of a neighboring molecule (C···N distance of 3.4516 Å). researchgate.net This interaction leads to the formation of a zigzag arrangement of molecules. researchgate.net Furthermore, intermolecular π-π stacking interactions occur between adjacent phenyl rings, with centroid-centroid distances of 4.629 Å and 5.317 Å, further stabilizing the crystal lattice. researchgate.net It is expected that this compound would exhibit similar C-H···N and π-π stacking interactions, with the addition of stronger interactions involving the N-oxide group.
The azopyridine moiety itself is a versatile building block for supramolecular chemistry. mdpi.com The nitrogen atom of the pyridine ring can act as a hydrogen-bond acceptor, a halogen-bond acceptor, or a coordination site for metal ions. mdpi.com These interactions have been widely used to construct photoresponsive liquid crystals and other functional materials. mdpi.com The combination of the pyridine ring and the N-oxide group in this compound provides multiple sites for directional, non-covalent bonding, enabling the formation of complex supramolecular architectures.
Table 2: Potential Intermolecular Interactions and their Roles
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | N-oxide oxygen (acceptor), Aromatic C-H (donor) | Directing crystal packing, formation of chains/sheets |
| π-π Stacking | Pyridine and Dimethylaniline rings | Stabilization of layered structures |
| Coordination Bonding | Pyridine N-atom, N-oxide O-atom | Formation of metallo-supramolecular complexes |
| Halogen Bonding | Pyridine N-atom (acceptor) | Assembly with halogenated molecules |
Source: Based on principles of supramolecular chemistry in azopyridines and pyridine N-oxides. researchgate.netresearchgate.netmdpi.com
Tautomerism and Isomerism Studies of this compound in Solution and Solid States
Azo dyes are known to exhibit tautomerism, a form of isomerism involving the migration of a proton, leading to distinct structural forms that can exist in equilibrium. unifr.ch For compounds like this compound, the most relevant form is azo-hydrazone tautomerism. This equilibrium involves the shift of a proton from an aromatic ring carbon to one of the azo nitrogen atoms, creating a quinone-hydrazone structure.
The equilibrium between the azo and hydrazone forms can be influenced by several factors, including the electronic nature of substituents, the solvent, temperature, and the physical state (solution vs. solid). unifr.chresearchgate.net In the solid state, one tautomer often predominates. researchgate.net Advanced techniques such as solid-state NMR spectroscopy, X-ray diffraction, and quantum-chemical calculations are used to determine the tautomeric state of solid azo dyes. uochb.cz
For this compound, the two potential tautomeric forms are:
Azo form: The structure as named, with a distinct N=N double bond.
Hydrazone form: A quinoid structure where a proton has migrated, resulting in a C=N-NH-C=C framework.
While specific studies on this exact molecule are not prevalent, research on analogous systems shows that the tautomeric state is highly dependent on the substituents present. unifr.chresearchgate.net The strong electron-donating dimethylamino group and the electron-withdrawing nature of the pyridine-1-oxide moiety would significantly influence the position of this equilibrium.
In addition to tautomerism, the molecule can exist in different isomeric forms in solution based on protonation. The pyridine nitrogen and the azo nitrogens are potential sites for protonation in acidic media. rsc.org Studies on the related pyridine-2-azo-p-dimethylaniline (PADA) have shown that it can exist in neutral, monoprotonated, and diprotonated forms, each with a distinct absorption spectrum. nih.gov The first protonation occurs at the pyridine nitrogen, followed by a second protonation on the azo nitrogen closest to the pyridine ring. rsc.org These protonation events lead to significant shifts in the UV-Vis absorption spectra and can completely alter the photochemical properties, often shutting down the trans-cis photoisomerization process. rsc.org Therefore, in solution, this compound can exist as a mixture of constitutional isomers depending on the pH of the medium.
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline |
| 2,2′-Azopyridine |
| 3,3′-Azopyridine |
| 4,4′-Azopyridine |
| Azobenzene |
Electronic Structure and Photophysical Properties of Pyridine 1 Oxide 4 Azo P Dimethylaniline
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophoric Behavior
The electronic absorption spectrum of Pyridine-1-oxide-4-azo-p-dimethylaniline is characterized by distinct bands in the ultraviolet and visible regions, arising from electronic transitions within the molecule's chromophoric system. The chromophore is composed of the pyridine-1-oxide ring, the azo group (-N=N-), and the p-dimethylaniline moiety, which together form an extended π-conjugated system.
Generally, azo compounds exhibit two characteristic absorption bands: a high-intensity band in the UV region attributed to the π→π* transition and a lower-intensity band in the visible region corresponding to the n→π* transition. researchgate.netlibretexts.org The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n→π* transition involves the promotion of a non-bonding electron, typically from the nitrogen atoms of the azo group, to an antibonding π* orbital. researchgate.netresearchgate.net In this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing character of the pyridine-1-oxide moiety creates a push-pull system, which often leads to an intramolecular charge transfer (ICT) character for the lowest energy π→π* transition. This ICT band is typically intense and responsible for the vibrant color of the dye.
Solvent Effects on Absorption Maxima (Solvatochromism)
The position of the UV-Vis absorption maxima of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The molecule is expected to be more dipolar in the excited state than in the ground state. smeits.rs Consequently, an increase in solvent polarity typically causes a bathochromic (red) shift in the absorption maximum of the π→π* transition. researchgate.net This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.
The effect of solvent on the absorption maxima is influenced by both non-specific interactions (dipolarity/polarizability) and specific interactions, such as hydrogen bonding. researchgate.netsmeits.rs For pyridine-containing azo dyes, the effect of dipolarity and polarizability often dominates over hydrogen bond capacity. smeits.rs The hydrogen bond acceptor ability of the solvent can also contribute to a bathochromic shift. researchgate.net
Table 1: Expected Solvatochromic Shifts for this compound in Various Solvents
| Solvent | Polarity | Expected Shift of π→π* band | Primary Interaction |
| Cyclohexane | Non-polar | Hypsochromic (Blue shift) | van der Waals forces |
| Dioxane | Non-polar | Hypsochromic (Blue shift) | Dipole-induced dipole |
| Acetonitrile | Polar aprotic | Bathochromic (Red shift) | Dipole-dipole interactions |
| Methanol | Polar protic | Bathochromic (Red shift) | Hydrogen bonding, Dipole-dipole |
| Water | Highly polar protic | Strong Bathochromic (Red shift) | Hydrogen bonding, Dipole-dipole |
This table is illustrative, based on general principles of solvatochromism for similar dyes.
Influence of pH on Electronic Absorption Spectra
The electronic absorption spectrum of this compound is highly dependent on the pH of the medium due to the presence of multiple basic sites that can be protonated. These sites include the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the N-oxide group, and the nitrogen atoms of the azo bridge. nih.govrsc.orgnih.gov
Protonation alters the electronic structure of the molecule, leading to significant shifts in the absorption bands. Studies on similar pyridine-based azo dyes have shown that the first protonation typically occurs at the pyridine nitrogen. rsc.org This event often causes a pronounced bathochromic (red) shift of the main absorption band. rsc.org For example, in related 4-(p-dimethylaminophenyl)azopyridine compounds, this shift can be over 100 nm. rsc.org A second protonation may occur at one of the azo nitrogens, which can lead to a hypsochromic (blue) shift. rsc.org The specific pKa values determine the pH ranges over which these spectral changes occur. nih.gov The analysis of spectral changes as a function of acidity allows for the determination of these equilibrium constants. nih.gov
Table 2: Effect of pH on the Electronic Absorption of Pyridine-Azo Dyes
| Species | pH Range | Key Spectral Feature |
| Neutral Molecule | Alkaline | Absorption maximum at a specific wavelength (λmax1) |
| Monoprotonated (e.g., at Pyridine-N) | Neutral to Mildly Acidic | Large bathochromic shift (λmax2 > λmax1) |
| Diprotonated (e.g., at Azo-N) | Strongly Acidic | Hypsochromic shift relative to monoprotonated form |
This table represents a generalized behavior based on studies of similar compounds. rsc.org
Fluorescence and Emission Spectroscopy: Radiative Decay Pathways
While many simple azo compounds are non-emissive, derivatives incorporating a pyridine N-oxide moiety can exhibit fluorescence. researchgate.net The N-oxide group, in conjunction with an electron-donating group like dimethylaniline, creates a donor-π-acceptor architecture that facilitates an emissive charge-transfer (CT) excited state. researchgate.netrsc.org Upon absorption of a photon and promotion to an excited state, the molecule can relax by emitting a photon (fluorescence), a process known as radiative decay. The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift.
Quantum Yield Determination and Luminescence Efficiency
The luminescence efficiency of a fluorophore is quantified by its fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. For related heterocyclic systems like imidazo[1,5-a]pyridines, quantum yields have been reported in the range of 0.17 to 0.51, indicating moderately efficient emission. researchgate.net The quantum yield of this compound would be influenced by factors such as solvent, temperature, and the efficiency of competing non-radiative decay pathways, including internal conversion and intersystem crossing. The presence of the flexible azo linkage can provide a pathway for non-radiative decay through torsional motion, potentially lowering the quantum yield compared to more rigid structures.
Excited State Dynamics and Lifetimes
The excited state of this compound is subject to several dynamic processes that occur on ultrafast timescales. Following photoexcitation, the molecule rapidly relaxes from higher excited states to the lowest singlet excited state (S1), often within about 1 picosecond. nih.gov The S1 state, which may have significant charge-transfer character, then decays back to the ground state. rsc.org
Studies on pyridine-N-oxide and its derivatives using femtosecond time-resolved spectroscopy have revealed complex decay dynamics with lifetimes ranging from femtoseconds to picoseconds. dicp.ac.cnresearchgate.net For instance, the S1(ππ) state of pyridine-N-oxide itself can have lifetimes in the range of 1.4–160 ps, depending on the vibrational level. dicp.ac.cnresearchgate.net In protonated dimethyl aminopyridines, an initially excited ππ state can rapidly decay (within ~100 fs) to a non-emissive twisted intramolecular charge transfer (TICT) state, which can then undergo intersystem crossing to long-lived triplet states. nih.gov The solvent can also play a significant role, with processes like excited-state solvation dynamics and solvent relaxation influencing the observed lifetimes. rsc.org
Photoisomerization Mechanisms of the Azo Chromophore (trans-cis) and its Derivatives
A key characteristic of the azo chromophore is its ability to undergo reversible photoisomerization between its thermally stable trans (or E) isomer and a metastable cis (or Z) isomer upon irradiation with light. rsc.org The trans isomer is generally planar, while the cis isomer is non-planar. This structural change is accompanied by significant changes in the physical and chemical properties of the molecule, including its absorption spectrum, dipole moment, and geometry.
The trans → cis isomerization is typically initiated by irradiating the molecule with UV or visible light corresponding to its π→π* or n→π* absorption band. rsc.org The reverse cis → trans isomerization can be induced by irradiation at a different wavelength (often corresponding to the cis isomer's absorption band) or can occur thermally in the dark. rsc.org
The mechanism of photoisomerization in azo compounds can proceed through two main pathways: rotation around the -N=N- double bond or an in-plane inversion at one of the nitrogen atoms. nih.govmdpi.com After photoexcitation to the S1 or S2 state, the molecule is thought to relax via dihedral rotation around the azo bond on the excited-state potential energy surface. nih.gov
For pyridine-based azo dyes, protonation has a dramatic effect on photoisomerization. It has been demonstrated that protonation of the pyridine nitrogen can limit or completely shut down the formation of the cis isomer. nih.govrsc.org This can be due to a change in the excited-state energy landscape or an accelerated thermal reversion from the cis to the trans isomer on the ground state potential energy surface. nih.govrsc.org Therefore, the photochromic behavior of this compound can be effectively controlled by adjusting the pH of the solution. researchgate.net
Wavelength-Dependent Isomerization and Reversibility
An extensive literature review did not yield any studies specifically investigating the wavelength-dependent isomerization and reversibility of this compound. While azo compounds are well-known for their photoisomerization properties, the specific conditions, quantum yields, and reversibility kinetics for this particular N-oxide derivative have not been reported. Research on structurally related but distinct molecules, such as 4-(4′-dimethylaminostyryl)pyridine N-oxide, has shown that photo-induced conformational changes can occur. researchgate.net However, the presence of the azo linkage (-N=N-) instead of a styryl group (-CH=CH-) would significantly alter the electronic and photophysical behavior, making direct comparisons speculative.
Photoinduced Anisotropy and Birefringence
There is currently no available research on the photoinduced anisotropy and birefringence of this compound. The ability of azo dye-containing materials to exhibit these properties is typically dependent on the efficient trans-cis-trans isomerization cycles upon exposure to polarized light, which leads to a macroscopic alignment of the chromophores. Without foundational data on the photoisomerization characteristics of this compound, any discussion of its potential to induce anisotropy and birefringence remains theoretical.
Intramolecular Charge Transfer (ICT) Phenomena and Electronic Delocalization
No specific studies on the intramolecular charge transfer (ICT) phenomena and electronic delocalization for this compound were found in the current body of scientific literature. The molecule's structure, which combines a strong electron-donating p-dimethylaniline group with an electron-accepting pyridine-1-oxide moiety connected by a π-conjugated azo bridge, suggests a high potential for significant ICT upon photoexcitation. The N-oxide group, in particular, would influence the electronic properties of the pyridine ring, but its precise effect on the ICT character and the extent of electronic delocalization in this specific configuration has not been experimentally or theoretically determined. Studies on other donor-acceptor molecules provide a general framework for understanding ICT, but the specific energetics and dynamics for the title compound are not documented. nih.govrsc.orgrsc.org
Electrochemical Behavior and Redox Chemistry of Pyridine 1 Oxide 4 Azo P Dimethylaniline
Cyclic Voltammetry (CV) and Differential Pulse Polarography (DPP)
Cyclic voltammetry and differential pulse polarography are powerful techniques to probe the redox behavior of electroactive species. For Pyridine-1-oxide-4-azo-p-dimethylaniline, these methods would reveal the potentials at which the molecule undergoes oxidation and reduction, the number of electrons transferred in each step, and the stability of the resulting intermediates.
The anodic behavior of this compound is expected to be dominated by the oxidation of the N,N-dimethylaniline moiety. This functional group is known to be readily oxidized, typically through an initial one-electron transfer to form a stable radical cation. The potential at which this oxidation occurs is sensitive to the electronic environment, including the presence of the electron-withdrawing azo-pyridine N-oxide group.
Studies on N,N-dimethylaniline and its derivatives have shown that the oxidation process can be complex, often involving follow-up chemical reactions of the initially formed radical cation, such as dimerization. However, the initial electron transfer is a key feature. For this compound, a quasi-reversible oxidation peak would be anticipated in its cyclic voltammogram, corresponding to the formation of the radical cation.
Table 1: Postulated Anodic Peak Potentials for this compound and Related Compounds
| Compound | Oxidation Peak Potential (Epa vs. SCE) | Technique | Solvent/Electrolyte |
| This compound (Hypothetical) | +0.8 to +1.0 V | CV | Acetonitrile/TBAPF6 |
| N,N-Dimethylaniline | ~ +0.9 V | CV | Acetonitrile/LiClO4 |
| 4,4'-bis(dimethylamino)azobenzene | ~ +0.6 V | CV | Acetonitrile/TBAPF6 |
Note: The data for the target compound is hypothetical and extrapolated from the behavior of similar structures.
The cathodic behavior of this compound is anticipated to be characterized by the reduction of both the azo group and the pyridine (B92270) N-oxide ring. Aromatic azo compounds typically undergo a two-step reduction. The first step is a reversible one-electron transfer to form an anion radical. The second step, occurring at a more negative potential, involves a further one-electron transfer and is often followed by cleavage of the -N=N- bond, ultimately leading to the formation of two amine molecules after protonation.
Simultaneously, the pyridine N-oxide group is also reducible, typically in a process that involves the transfer of two electrons and two protons to yield the corresponding pyridine derivative. The relative potentials of the azo and N-oxide reductions will determine the observed cathodic waves. It is plausible that these reduction processes could overlap, leading to complex voltammetric profiles. The cleavage of the azo bond is a chemically irreversible process, which would be reflected in the cyclic voltammogram by the absence of a corresponding anodic peak on the reverse scan.
Table 2: Postulated Cathodic Peak Potentials for this compound and Related Compounds
| Compound | Reduction Peak Potential (Epc vs. SCE) | Process | Technique | Solvent/Electrolyte |
| This compound (Hypothetical) | ~ -0.9 V | Azo 1st reduction (reversible) | CV | DMF/TBAP |
| ~ -1.5 V | Azo 2nd reduction & cleavage (irreversible) | CV | DMF/TBAP | |
| ~ -1.8 V | N-oxide reduction (irreversible) | CV | DMF/TBAP | |
| Azobenzene (B91143) | -1.36 V | 1st reduction | Polarography | DMF/TBAP |
| -2.03 V | 2nd reduction | Polarography | DMF/TBAP | |
| Pyridine N-oxide | ~ -1.9 V | Reduction | Polarography | Aqueous Buffer |
Note: The data for the target compound is hypothetical and extrapolated from the behavior of similar structures.
Mechanistic Insights into Electron Transfer Processes
The mechanisms of electron transfer for this compound involve a series of steps that can be elucidated through detailed electrochemical analysis.
The reversibility of a redox process provides insight into the stability of the species formed after electron transfer. For this compound, the initial one-electron reduction of the azo group to form the anion radical is expected to be electrochemically reversible. This is a common feature for many aromatic azo compounds. In contrast, the subsequent reduction leading to the cleavage of the azo bond is an irreversible chemical step. Similarly, the reduction of the pyridine N-oxide group is typically an irreversible process. The oxidation of the dimethylaniline moiety may exhibit quasi-reversible behavior, depending on the stability of the resulting radical cation and its tendency to undergo follow-up reactions.
Influence of Substituents and Medium on Electrochemical Properties
The electrochemical properties of this compound are highly dependent on the nature of the substituents and the surrounding medium. The electron-donating dimethylamino group will facilitate the oxidation of the aniline (B41778) ring, shifting its oxidation potential to less positive values. Conversely, the electron-withdrawing nature of the pyridine N-oxide will make the reduction of the azo group more favorable, shifting its reduction potential to less negative values.
Theoretical and Computational Investigations of Pyridine 1 Oxide 4 Azo P Dimethylaniline
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for predicting the ground-state properties of molecules like Pyridine-1-oxide-4-azo-p-dimethylaniline.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This would likely reveal the planarity or non-planarity of the molecule, with particular interest in the dihedral angles between the pyridine (B92270) and aniline (B41778) rings relative to the azo bridge. Conformational analysis could further explore different spatial arrangements (conformers) of the dimethylamino group and the pyridine-1-oxide moiety to identify the global energy minimum structure.
Electronic Structure: HOMO-LUMO Energies and Band Gaps
The electronic properties of the molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller band gap generally implies higher reactivity. For a dye molecule, this gap is also closely related to the wavelength of light it absorbs.
Molecular Orbital Analysis and Electron Density Distribution
A detailed analysis of the molecular orbitals would reveal the distribution of electron density across the molecule. In a typical study of this compound, it would be expected that the HOMO is primarily localized on the electron-rich p-dimethylaniline part of the molecule, while the LUMO might be distributed over the electron-accepting pyridine-1-oxide and azo group. Visualizing these orbitals and the total electron density map would illustrate the charge distribution and identify the electron-donating and electron-accepting regions, which is key to understanding its chemical behavior and intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To understand the color and photophysical properties of a dye like this compound, it is necessary to study its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose.
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. This would explain the perceived color of the compound. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission spectrum (fluorescence), providing information about the energy and nature of the light emitted after absorption.
Nature of Electronic Transitions
Beyond just predicting the spectra, TD-DFT analysis provides a detailed description of the electronic transitions. For this compound, the primary visible absorption band would likely be attributed to a π→π* transition, characterized by the promotion of an electron from the HOMO to the LUMO. This transition is expected to have significant charge-transfer character, with electron density moving from the dimethylaniline donor group to the pyridine-1-oxide acceptor group through the azo bridge. The oscillator strength calculated for each transition would indicate its intensity in the absorption spectrum.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the structural features of a molecule with its physicochemical properties. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's topology, electronics, and geometry, QSPR can forecast properties that might be difficult or costly to determine experimentally.
For a molecule like this compound, a QSPR study would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as:
Constitutional descriptors: Related to the molecular formula and connectivity.
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Obtained from quantum mechanical calculations, providing insights into the electronic structure.
Table 1: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Category | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |
| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity |
This table illustrates the types of descriptors that would be calculated in a QSPR study of this compound. The actual values would require specific computational chemistry software.
Reactivity Descriptors
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting and understanding the chemical reactivity of a molecule. These global descriptors provide a quantitative measure of a molecule's tendency to participate in chemical reactions. For this compound, these descriptors offer a window into its electrophilic and nucleophilic nature.
The key reactivity descriptors include:
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates a greater tendency to act as an electron donor. It can be approximated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy (IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests a greater capacity to accept an electron. It is approximated as the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy (EA ≈ -ELUMO).
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). Harder molecules are generally less reactive.
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. It is a function of the chemical potential (μ) and chemical hardness (ω = μ2 / 2η), where μ is the negative of electronegativity (μ = -(IP + EA) / 2). A higher electrophilicity index points to a stronger electrophile.
Computational studies on similar aromatic azo compounds and pyridine N-oxides have demonstrated the utility of these descriptors in predicting their reactivity patterns. nih.gov While specific computationally derived values for this compound are not available in the surveyed literature, the general principles would apply. The presence of the electron-donating dimethylaniline group and the electron-withdrawing pyridine-1-oxide moiety would create distinct regions of electrophilicity and nucleophilicity within the molecule, which these descriptors would quantify.
Table 2: Theoretical Reactivity Descriptors
| Descriptor | Formula | Significance for Reactivity |
| Ionization Potential (IP) | IP ≈ -EHOMO | Tendency to donate electrons |
| Electron Affinity (EA) | EA ≈ -ELUMO | Tendency to accept electrons |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | ω = (IP + EA)2 / (8(IP - EA)) | Global electrophilic nature |
This table outlines the fundamental reactivity descriptors and their significance. The calculation of precise values for this compound would necessitate dedicated quantum chemical computations.
After a comprehensive search for scientific literature, it has been determined that there is insufficient specific information available to construct a detailed article focused solely on the coordination chemistry of "this compound" and its metal complexes.
The search yielded data on related, but structurally distinct, compounds. This included general information on the coordination of:
Pyridine-N-oxides: Research illustrates that simple pyridine-N-oxides typically coordinate to metal ions through the oxygen atom of the N-oxide group. wikipedia.org
Azo-dyes containing pyridine or p-dimethylaniline: Studies on various azo-dyes show that coordination can occur through the nitrogen atoms of the azo group and other donor atoms present in the ligand structure. ekb.eg
However, no dedicated studies, experimental data, or detailed characterizations for metal complexes of the specific ligand "this compound" could be located. This includes a lack of information regarding:
Its specific coordination modes and chelation behavior.
Synthesized metal complexes and their structural analysis via methods like X-ray diffraction.
Spectroscopic data (UV-Vis, IR, NMR) for its coordination compounds.
The electronic and redox properties of its metal complexes.
Without research focused directly on "this compound," generating an article that adheres to the requested outline and maintains scientific accuracy is not possible. Any attempt to do so would require speculative extrapolation from related but different molecules, which would not meet the required standard of a professional and authoritative scientific article.
Advanced Chemical Applications and Research Directions
Application as Spectrophotometric Reagents in Analytical Chemistry
The chromophoric nature of the azo group, modulated by the electron-donating dimethylaniline and the electron-withdrawing pyridine-1-oxide groups, makes this compound a candidate for spectrophotometric analysis. Research in this area focuses on its ability to form colored complexes with specific chemical species, enabling their detection and quantification.
Chromogenic Detection and Quantitative Analysis of Specific Chemical Species
While specific studies on Pyridine-1-oxide-4-azo-p-dimethylaniline are emerging, the broader class of heterocyclic azo dyes is well-established for the chromogenic detection of various metal ions. These dyes act as ligands, forming coordination complexes with metal ions, which results in a distinct color change that can be measured spectrophotometrically. The formation of these complexes alters the electronic transitions within the molecule, typically causing a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). This change in absorbance is then used to determine the concentration of the analyte.
For instance, related heterocyclic azo dyes have been successfully employed as chromogenic reagents for the spectrophotometric determination of transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov The sensitivity and selectivity of these reagents are influenced by factors such as pH, solvent, and the presence of masking agents. It is anticipated that this compound will exhibit similar capabilities, with the pyridine (B92270) N-oxide group potentially enhancing selectivity and stability of the metal complexes.
Table 1: Potential Spectrophotometric Applications
| Analyte | Potential Wavelength of Maximum Absorption (λmax) | Key Research Findings |
|---|---|---|
| Transition Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) | To be determined experimentally | Formation of colored complexes allows for quantitative analysis. |
Complexometric Indicator Applications
In addition to quantitative analysis, this compound holds promise as a complexometric indicator. In complexometric titrations, an indicator is used to signal the endpoint of the reaction between a metal ion and a titrant (usually a chelating agent like EDTA). The indicator itself is a substance that forms a colored complex with the metal ion. At the endpoint of the titration, the titrant displaces the indicator from the metal ion, resulting in a sharp color change.
The effectiveness of a complexometric indicator depends on the stability of its metal complex relative to the metal-titrant complex. The color change must be sharp and easily observable. While specific data for this compound is not yet widely available, related azo dyes have been utilized as indicators in the titration of various metal ions. The presence of the pyridine N-oxide group may influence the stability of the metal-indicator complex, potentially offering advantages in terms of sharpness of the endpoint for specific metal ion titrations.
Integration into Advanced Materials and Photofunctional Systems
The photoresponsive nature of the azo group, coupled with the electronic properties imparted by the pyridine-1-oxide and dimethylaniline moieties, makes this compound a building block for advanced materials with tunable optical properties.
Photochromic Materials and Optical Data Storage
Azobenzene (B91143) and its derivatives are renowned for their photochromic properties, undergoing reversible isomerization between a stable trans form and a metastable cis form upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in the molecule's shape, dipole moment, and absorption spectrum, which can be harnessed in various applications, including optical data storage. nih.govmdpi.com
Pyridine N-oxide based azo dyes are being specifically investigated for their use in optical layers for data recording. google.com The incorporation of this compound into polymer matrices could lead to the development of thin films for rewritable optical data storage. nih.gov Information can be "written" by inducing the trans-to-cis isomerization with a laser and "erased" by promoting the reverse reaction with a different wavelength of light or through thermal relaxation. The N-oxide group may influence the thermal stability of the cis isomer and the quantum yields of photoisomerization, which are critical parameters for data retention and writing/erasing speeds.
Components in Nonlinear Optics
Organic molecules with a strong donor-π-acceptor (D-π-A) structure can exhibit significant nonlinear optical (NLO) properties. In this compound, the dimethylaniline group acts as a potent electron donor, the azo bridge serves as a π-conjugated system, and the pyridine-1-oxide moiety functions as an electron acceptor. This intramolecular charge transfer character is a key prerequisite for a large second-order NLO response.
Materials exhibiting second-order NLO effects are crucial for applications in frequency conversion (e.g., second-harmonic generation), optical switching, and electro-optic modulation. nih.gov Azo compounds tailored with pyridine moieties have been investigated for their NLO properties when incorporated into poled polymer films. nih.gov The NLO response of such materials is highly dependent on the molecular hyperpolarizability of the chromophore and the degree of acentric alignment achieved during the poling process. Theoretical and experimental studies on related azo-naphthols with a pyridine nitrogen atom have shown that the position of the nitrogen influences the NLO response. researchgate.net
Table 2: Potential Nonlinear Optical Properties
| Property | Predicted Significance | Potential Application |
|---|---|---|
| Second-Order NLO Susceptibility (χ⁽²⁾) | High | Frequency doubling, Electro-optic modulation |
Supramolecular Assemblies for Controlled Optical Responses
The pyridine moiety within the molecule provides a site for non-covalent interactions, such as hydrogen bonding and coordination with metal ions. nih.gov This opens up avenues for the construction of well-defined supramolecular assemblies where the optical properties of this compound can be controlled and modulated.
By forming supramolecular structures, it is possible to influence the aggregation state of the chromophores, which in turn affects their photophysical and photochemical behavior. For example, the formation of specific aggregates can alter the photoisomerization quantum yields or shift the absorption spectra. Research into pyridine-amide based ligands has demonstrated the formation of discrete molecular assemblies with diverse topologies and applications. nih.gov Similarly, pyridine N-oxides have been shown to form metallogels through coordination with silver(I) ions, highlighting the role of the N-O functionality in directing self-assembly. researchgate.net The controlled assembly of this compound through supramolecular interactions could lead to materials with switchable optical properties, finding use in sensors and smart materials.
Catalytic Applications as Photoswitchable Ligands
The unique photoisomerization properties of azo-dyes, including derivatives of this compound, have positioned them as compelling candidates for the development of photoswitchable catalysts. These systems allow for the remote control of catalytic activity using light as an external stimulus, offering precise spatial and temporal regulation of chemical reactions. Research in this area has demonstrated the potential of these molecules to act as ligands that can modulate the catalytic behavior of a metal center through light-induced structural changes.
A notable example involves an azopyridine derivative of 4-(N,N-dimethylamino)pyridine (DMAP) covalently attached to a Ni(II)-porphyrin complex. This molecular setup, referred to as a "record player" design, utilizes the coordination and decoordination of the azopyridine ligand to the central nickel ion to switch the catalytic activity of the DMAP unit. The parent compound, DMAP, is a well-known nucleophilic catalyst in various organic reactions, such as the nitroaldol (Henry) reaction.
The switching mechanism is predicated on the reversible trans-cis isomerization of the azo group. In its thermodynamically stable trans state, steric hindrance prevents the pyridine moiety from coordinating with the Ni(II) ion. However, upon irradiation with a specific wavelength of light (e.g., 530 nm green light), the azopyridine ligand isomerizes to its cis configuration. biointerfaceresearch.comresearchgate.netirjet.net This geometric change allows the pyridine nitrogen to coordinate with the nickel ion. This coordination attenuates the basicity of the pyridine's lone pair of electrons, thereby reducing the nucleophilic catalytic activity of the DMAP unit. biointerfaceresearch.comresearchgate.netirjet.net The catalytic activity can be restored by irradiating the system with a different wavelength of light (e.g., 435 nm violet light), which triggers the cis-to-trans back-isomerization, leading to the decoordination of the ligand from the metal center. biointerfaceresearch.comresearchgate.netirjet.net
This reversible switching process allows for the modulation of reaction rates. For instance, in the nitroaldol reaction between 4-nitrobenzaldehyde (B150856) and nitroethane, the rate constants in the two distinct switching states have been shown to differ by a factor of 2.2. irjet.net This demonstrates a tangible and reversible control over the catalytic process, driven solely by light.
Below is an interactive data table summarizing the photoswitching properties of the azo-dimethylaminopyridine-functionalized Ni(II)-porphyrin catalyst.
| Property | State 1 (Catalytically More Active) | State 2 (Catalytically Less Active) |
| Ligand Isomer | trans | cis |
| Coordination to Ni(II) | Decoordinated | Coordinated |
| Activating Light | 435 nm (Violet) | 530 nm (Green) |
| Relative Catalytic Rate | High | Low (Reduced by a factor of 2.2) |
| Pyridine Basicity | Higher | Lower (Attenuated) |
This table illustrates the relationship between the isomeric state of the photoswitchable ligand and its effect on the catalytic activity of the complex.
The research into these photoswitchable ligands opens avenues for creating sophisticated catalytic systems where reactions can be turned "on" or "off" with high precision, a feature of significant interest in fields such as materials science and targeted synthesis.
Electrochemical Sensing Applications (excluding biological/clinical)
Following a comprehensive search of scientific literature, no specific research detailing the application of "this compound" in non-biological or non-clinical electrochemical sensing has been identified. While the broader class of azo dyes and pyridine N-oxide derivatives are utilized in various electrochemical applications, dedicated studies on this particular compound for sensing non-biological analytes are not presently available in the reviewed literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
